
3-(4-Aminophenyl)propanamide
Vue d'ensemble
Description
3-(4-Aminophenyl)propanamide is a chemical compound with the CAS Number: 38710-60-0 . It has a molecular weight of 164.21 . The IUPAC name for this compound is 3-(4-aminophenyl)propanamide .
Molecular Structure Analysis
The molecular formula of 3-(4-Aminophenyl)propanamide is C9H12N2O . The average mass is 164.204 Da and the monoisotopic mass is 164.094955 Da .Physical And Chemical Properties Analysis
3-(4-Aminophenyl)propanamide is a solid at room temperature . It has a molar refractivity of 49.4±0.3 cm³ . It has 3 hydrogen bond acceptors and 3 hydrogen bond donors .Applications De Recherche Scientifique
Receptor Antagonism
3-(4-Aminophenyl)propanamide derivatives have been investigated for their role as human transient receptor potential vanilloid 1 (hTRPV1) antagonists. These derivatives, including 2-(3,5-dihalo 4-aminophenyl)acetamide analogues, have shown potent antagonism for hTRPV1 activation by various stimuli. The most potent antagonist in this series exhibited both potent and selective antagonism, with implications in blocking effects like the hypothermic effect of capsaicin in vivo (Kim et al., 2018).
Metabolism and Pharmacokinetics
Research on compounds like S-1, which are part of a series of potent selective androgen receptor modulators, has been conducted. These studies include examining the pharmacokinetics and metabolism in animal models. Such research is crucial for understanding the ideal pharmacokinetic characteristics of propanamides in preclinical studies (Wu et al., 2006).
Antibacterial Activity
The antibacterial activity of azole derivatives synthesized from 3-[(4-methylphenyl)amino]propanehydrazide and its derivatives has been explored. Some compounds in this research demonstrated good antibacterial activity against specific bacteria (Tumosienė et al., 2012).
Immunosuppressive Activities
N-aryl-3-(indol-3-yl)propanamides were synthesized and evaluated for their immunosuppressive activities. This research identified specific compounds with significant inhibitory activity on murine splenocytes proliferation and delayed-type hypersensitivity assays (Giraud et al., 2010).
Glucocorticoid Receptor Modulation
A series of 2,2-dimethyl-3,3-diphenyl-propanamides have been reported as novel glucocorticoid receptor modulators. These compounds displayed good agonist activity in GR-mediated transrepression assays and reduced activity in transactivation assays, indicating potential for anti-inflammatory activity with decreased side effects (Yang et al., 2010).
Antioxidant and Anticancer Activity
Research into novel 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives has shown that some compounds possess antioxidant activity higher than that of ascorbic acid. Additionally, anticancer activity was tested against human glioblastoma and breast cancer cell lines, identifying compounds with significant cytotoxicity (Tumosienė et al., 2020).
Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides have been evaluated for their anticonvulsant properties. These compounds displayed significant activity in seizure test models and showed potential for use against generalized seizures (Idris et al., 2011).
Malaria Treatment
Optimization of a phenotypic hit against Plasmodium falciparum led to the development of compounds with low-nanomolar activity against the intraerythrocytic stages of malaria, suggesting potential for new antimalarial treatments (Norcross et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, propionamide, indicates that it should not be released into the environment . It is recommended to avoid dust formation and avoid breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used .
Propriétés
IUPAC Name |
3-(4-aminophenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-2,4-5H,3,6,10H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WICPORLNXBPBPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38710-60-0 | |
| Record name | 38710-60-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

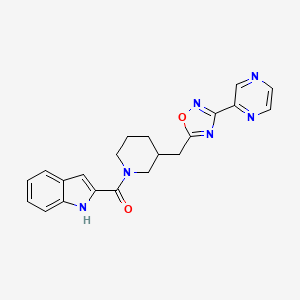


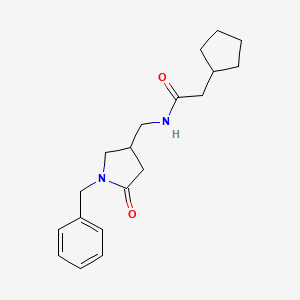
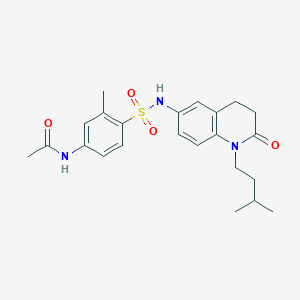
![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-1-(4-ethylphenyl)pyridazin-4(1H)-one](/img/structure/B2672029.png)
![N-(Furan-2-ylmethyl)-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2672031.png)
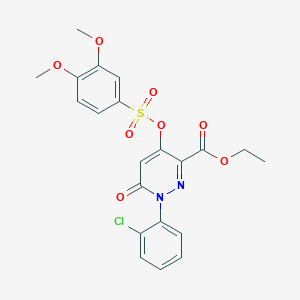
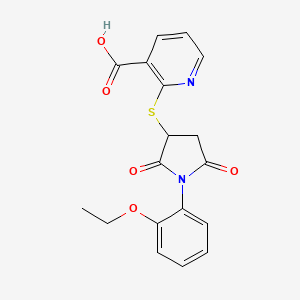

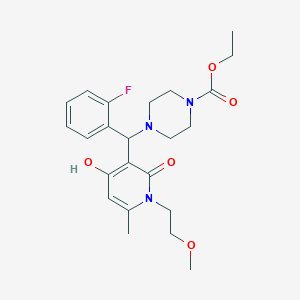
![Methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3-carboxylate;hydrochloride](/img/structure/B2672043.png)
![N-[2-Methyl-5-(morpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2672044.png)
![N-[1-(3-Cyclohexyl-1,2,4-oxadiazol-5-yl)ethyl]prop-2-enamide](/img/structure/B2672045.png)